Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate
Description
Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate is a carbamate derivative featuring a 1-methylpyrrol-3-ylmethyl substituent. Carbamates are characterized by the functional group R-O-C(O)-NR₂, where the nitrogen atom is bonded to organic groups. This compound’s structure includes a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted with a methyl group at the 1-position and a methylcarbamate moiety at the 3-position.
Properties
IUPAC Name |
methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-10-4-3-7(6-10)5-9-8(11)12-2/h3-4,6H,5H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBGMIJIIDMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CNC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1693562-78-5 | |
| Record name | methyl N-[(1-methyl-1H-pyrrol-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate typically involves the reaction of 1-methylpyrrole with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .
Scientific Research Applications
Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Pyraclostrobin (Methyl N-{2-[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxymethylphenyl}(N-methoxy)carbamate)
- Structure : Contains a pyrazole ring linked via an oxymethyl group to a phenyl moiety, with a methoxycarbamate functional group.
- Application : A potent fungicide inhibiting mitochondrial respiration in fungi .
- Key Difference : Pyraclostrobin’s pyrazole ring and chlorophenyl substituent enhance its bioactivity compared to the pyrrole-based target compound.
2,5-Dioxopyrrolidin-1-yl Methyl(3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl)carbamate (Compound 15)
- Structure : Features an NHS carbamate with a benzyl group substituted by a 5-methyl-1,2,4-oxadiazole ring.
- Application: Acts as a selective inhibitor of endocannabinoid hydrolases, with high potency (IC50 < 100 nM) .
- Key Difference : The oxadiazole ring and NHS ester group improve solubility and reactivity, contrasting with the target compound’s simpler pyrrole-methylcarbamate structure.
1-Alkyl-pyrazol-4-yl Methyl Carbamates (e.g., Compounds 14a–33a)
- Structure : Pyrazole rings substituted with alkyl groups at the 1-position and methylcarbamates at the 4-position.
- Application : Demonstrated selectivity in inhibiting specific enzymes due to β- and γ-branching in alkyl substituents .
- Key Difference : The pyrazole core and alkyl branching enhance metabolic stability compared to the pyrrole-based target compound.
Tert-butyl N-[(6-Chloropyridin-3-yl)methyl]carbamate
- Structure : A pyridine ring substituted with a chlorinated phenyl group and a tert-butyl carbamate.
- Properties : High purity (≥98%) and stability as a solid, used as an intermediate in agrochemical synthesis .
- Key Difference : The pyridine ring and bulky tert-butyl group confer distinct electronic and steric properties vs. the target compound’s pyrrole system.
Physicochemical and Spectroscopic Comparisons
Biological Activity
Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to summarize the current understanding of its biological activity, focusing on its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of N-methyl carbamates, which are known for their diverse biological activities. Its chemical structure is characterized by a methyl group attached to a carbamate functional group and a pyrrole moiety, which may influence its interaction with biological targets.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with key enzymes and receptors in biological systems. Similar compounds have been shown to affect metabolic pathways and modulate enzyme activities, particularly through reversible inhibition of acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine in synaptic clefts . This action can result in various physiological effects, including neurotoxicity under certain conditions.
1. Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. Compounds with similar structures have demonstrated notable activity against various bacterial strains, suggesting that this compound could be explored for potential applications in treating infections.
2. Neurotoxic Effects
As part of the N-methyl carbamate family, this compound may share toxicological profiles with other carbamates. Studies on methomyl, a related carbamate insecticide, reveal that exposure can lead to acute neurotoxic effects in animal models, characterized by symptoms such as tremors and lethargy . The implications for human health are significant, especially regarding occupational exposure in agricultural settings.
3. Endocrine Disruption
Recent investigations into the effects of N-methyl carbamates have suggested potential endocrine-disrupting properties. For instance, methomyl exposure was associated with alterations in metabolic health markers and reproductive organ weights in rodent models . Such findings warrant further research into the endocrine disrupting potential of this compound.
Case Study 1: Acute Toxicity Assessment
A study evaluating the acute toxicity of various N-methyl carbamates found that this compound exhibited significant neurotoxic effects at high doses. The study involved administering varying doses to preweaning rats and monitoring behavioral changes alongside biochemical markers of liver function .
Case Study 2: Metabolic Disruption
Research into methomyl's effects on mouse liver metabolism indicated that exposure led to significant alterations in hepatic lipid metabolism without causing overt liver injury. This finding suggests that similar compounds might disrupt metabolic pathways critical for maintaining homeostasis .
Research Findings Summary
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Potential activity against various bacteria; further studies required for confirmation. |
| Neurotoxicity | Exhibits neurotoxic effects similar to other N-methyl carbamates; requires careful handling. |
| Endocrine Disruption | Alters metabolic health markers; implications for reproductive health noted in animal studies. |
| Metabolic Effects | Disrupts hepatic metabolism without causing direct liver injury; further investigation needed. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : React (1-methylpyrrol-3-yl)methylamine with methyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. Monitor pH to avoid side reactions (e.g., over-alkylation) .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm yield using gravimetric analysis.
- Optimization : Use catalytic DMAP to enhance carbamate formation efficiency. Adjust stoichiometry (amine:chloroformate = 1:1.2) to minimize unreacted starting material .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology :
- NMR : Acquire ¹H and ¹³C NMR spectra in deuterated DMSO or CDCl₃. Compare chemical shifts to similar carbamates (e.g., methyl indolylmethyl carbamate δ ~3.6 ppm for OCH₃; pyrrole protons δ 6.2–6.8 ppm) .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺. For high-resolution data, employ HRMS (Q-TOF) with <2 ppm error .
- X-ray Crystallography : Grow single crystals via slow evaporation (acetonitrile/water). Refine using SHELXL (space group determination) and visualize with WinGX/ORTEP for anisotropic displacement ellipsoids .
Q. What experimental protocols assess the hydrolytic stability of this carbamate under physiological conditions?
- Methodology :
- pH-Dependent Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C. Sample aliquots at intervals (0, 6, 24, 48 hrs) and analyze via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Degradation Products : Identify by LC-MS/MS. Compare fragmentation patterns to synthetic standards (e.g., free amine or CO₂ release).
Advanced Research Questions
Q. How can computational modeling predict the interaction of this carbamate with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with a crystal structure of acetylcholinesterase (PDB ID 4EY7). Parameterize the compound’s charge states using Gaussian 09 (B3LYP/6-31G* basis set) .
- Binding Affinity : Calculate ΔG values from docking poses. Validate via in vitro enzyme inhibition assays (e.g., Ellman’s method for IC₅₀ determination) .
Q. What strategies resolve stereochemical uncertainties in derivatives of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak IA column (n-hexane/isopropanol = 90:10) to separate enantiomers. Confirm absolute configuration via circular dichroism (CD) spectroscopy .
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine stereochemistry unambiguously .
Q. How does metabolic profiling in hepatic microsomes inform the compound’s pharmacokinetic behavior?
- Methodology :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) + NADPH. Quench reactions with ice-cold acetonitrile at 0, 15, 30, 60 mins.
- Metabolite Identification : Use UPLC-Q-Exactive Orbitrap MS in positive ion mode. Annotate phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What advanced techniques characterize polymorphic forms of this carbamate?
- Methodology :
- PXRD : Compare diffraction patterns (Cu-Kα radiation) to simulated data from Mercury CSD. Identify key peaks (2θ = 10–30°) for form I vs. II .
- Thermal Analysis : Perform DSC (10°C/min, N₂ atmosphere) to detect melting endotherms and glass transitions.
Data Contradictions and Resolution
Q. How should researchers reconcile discrepancies in reported bioactivity data for structurally similar carbamates?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., Ethiofencarb vs. target compound) using standardized assay conditions (pH, temperature). Adjust for purity (HPLC >95%) .
- SAR Studies : Synthesize analogs with systematic substitutions (e.g., pyrrole vs. pyrazole rings) to isolate structural contributors to activity .
Q. What experimental controls mitigate batch-to-batch variability in synthetic yields?
- Methodology :
- Quality Control : Implement in-process monitoring (e.g., FTIR for amine depletion). Use internal standards (e.g., 1,3,5-trimethoxybenzene) for LC-MS quantification .
- Statistical Design : Apply DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent ratio).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
